Cas no 851405-18-0 (N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide)

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide is a structurally unique compound combining a quinolinone moiety with an adamantane-based carboxamide group. This hybrid structure confers potential advantages in pharmacological applications, particularly due to the adamantane group's lipophilicity and metabolic stability, which may enhance bioavailability. The 7-methyl-2-oxo-1,2-dihydroquinolin-3-yl component contributes to potential binding interactions with biological targets, suggesting utility in medicinal chemistry research. The compound's rigid adamantane framework may also improve selectivity in receptor binding. Its synthetic versatility allows for further derivatization, making it a candidate for exploratory studies in drug discovery, particularly in neurological or anti-inflammatory applications.
N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide structure
851405-18-0 structure
Product name:N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide
CAS No:851405-18-0
MF:C23H28N2O2
MW:364.480626106262
CID:6089798
PubChem ID:5084533

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide
    • (1s,3s)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)adamantane-1-carboxamide
    • CCG-28212
    • F0611-0523
    • 851405-18-0
    • AKOS024587095
    • N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
    • AB00669473-01
    • Inchi: 1S/C23H28N2O2/c1-14-2-3-18-10-19(21(26)25-20(18)6-14)4-5-24-22(27)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-3,6,10,15-17H,4-5,7-9,11-13H2,1H3,(H,24,27)(H,25,26)
    • InChI Key: CRYNAJQTPIAXBT-UHFFFAOYSA-N
    • SMILES: O=C(C12CC3CC(CC(C3)C1)C2)NCCC1C(NC2C=C(C)C=CC=2C=1)=O

Computed Properties

  • Exact Mass: 364.215078140g/mol
  • Monoisotopic Mass: 364.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 58.2Ų

N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0611-0523-5μmol
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0611-0523-15mg
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0611-0523-2μmol
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0611-0523-1mg
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0611-0523-2mg
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0611-0523-3mg
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0611-0523-10μmol
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0611-0523-20mg
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0611-0523-20μmol
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0611-0523-10mg
N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide
851405-18-0 90%+
10mg
$79.0 2023-05-17

Additional information on N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyladamantane-1-carboxamide

N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane-1-Carboxamide: A Comprehensive Overview

N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane-1-Carboxamide, commonly referred to by its CAS number 851405-18-0, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoline derivative with an adamantane moiety, making it a subject of interest for researchers exploring novel chemical entities with diverse applications.

The molecular structure of N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane-1-Carboxamide is intriguing. The quinoline ring system, a heterocyclic aromatic compound, serves as a versatile scaffold for various functional groups. In this case, the quinoline is substituted with a methyl group at the 7-position and an oxo group at the 2-position, forming a dihydroquinoline structure. This arrangement not only enhances the compound's stability but also introduces potential sites for further functionalization. The ethyl group linking the quinoline moiety to the adamantane carboxamide further contributes to the compound's structural complexity and functional diversity.

Recent studies have highlighted the importance of such hybrid compounds in drug discovery. The adamantane group, known for its rigid and stable structure, is often utilized in medicinal chemistry to improve drug-like properties such as lipophilicity and bioavailability. In combination with the quinoline derivative, this compound exhibits promising pharmacokinetic profiles, making it a candidate for further exploration in therapeutic applications.

One of the most recent advancements in research involving CAS No 851405-18-0 is its potential role in targeting specific biological pathways. For instance, studies have shown that this compound may interact with certain enzymes or receptors involved in neurological disorders. The methyl substitution on the quinoline ring has been identified as a critical factor in modulating these interactions, suggesting that slight structural modifications could lead to more potent bioactive agents.

In addition to its pharmacological implications, N-2-(7-Methyl-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyladamantane has also been explored for its material science applications. The unique combination of an aromatic ring system and a rigid adamantane structure makes it an attractive candidate for use in advanced materials such as polymers or nanomaterials. Researchers are currently investigating its potential as a building block for self-assembling structures or high-performance composites.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the dihydroquinoline intermediate through oxidation reactions and subsequent coupling with the adamantane carboxamide via amide bond formation. Recent optimizations in these reaction conditions have significantly improved yields and purity levels, facilitating large-scale production for research purposes.

From an environmental standpoint, there is growing interest in understanding the ecological footprint of compounds like CAS No 851405. Researchers are evaluating its biodegradability and toxicity profiles to ensure that its use does not pose risks to ecosystems. Preliminary findings suggest that it exhibits low toxicity towards aquatic organisms under standard test conditions; however, further studies are required to confirm these results across different environmental scenarios.

In conclusion, N-[N-Ethyladamatane]Carboxamide derivative CAS 851405 represents a fascinating example of how structural complexity can be harnessed to create compounds with multifaceted applications. With ongoing advancements in synthetic methodologies and increasing insights into its biological activity, this compound is poised to play a significant role in both academic research and industrial development.

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